molecular formula C13H20O3 B263287 2-(Adamantan-1-ylmethoxy)acetic acid

2-(Adamantan-1-ylmethoxy)acetic acid

Cat. No.: B263287
M. Wt: 224.3 g/mol
InChI Key: UOEJXPRIUIDKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Adamantan-1-ylmethoxy)acetic acid is a derivative of acetic acid where the adamantane moiety is connected via a methoxy (-OCH₂-) linker to the carboxylic acid group. The adamantane group, a rigid tricyclic hydrocarbon, confers unique steric and electronic properties, enhancing thermal stability and lipophilicity.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

2-(1-adamantylmethoxy)acetic acid

InChI

InChI=1S/C13H20O3/c14-12(15)7-16-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,14,15)

InChI Key

UOEJXPRIUIDKDP-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)COCC(=O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Adamantan-1-ylmethoxy)acetic acid typically involves the reaction of 1-adamantylmethanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

2-(Adamantan-1-ylmethoxy)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Adamantan-1-ylmethoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-ylmethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula CAS No. Substituent Position/Linkage Molecular Weight (g/mol) Key Features
2-(Adamantan-1-ylmethoxy)acetic acid C₁₃H₂₀O₃ Not provided Adamantane-OCH₂-CH₂COOH ~224.29 (calculated) Methoxy linker enhances flexibility
Adamantane-1-carboxylic acid C₁₁H₁₆O₂ 828-51-3 Adamantane-COOH 180.24 Direct carboxyl attachment; high acidity
2-(Adamantan-1-yl)acetic acid C₁₂H₁₈O₂ 4942-47-6 Adamantane-CH₂COOH 194.27 Methylene linker; moderate lipophilicity
2-(Adamantan-2-yl)acetic acid C₁₂H₁₈O₂ 26082-22-4 Adamantane-CH₂COOH (position 2) 194.27 Steric hindrance differs due to adamantane substitution
N-(Adamantan-1-yl)-2-chloroacetamide C₁₂H₁₈ClNO Not provided Adamantane-NHCOCH₂Cl 227.73 Chloroacetamide group; reactive intermediate

Physicochemical Properties

  • Acidity : Adamantane-1-carboxylic acid (pKa ~4.7) is more acidic than this compound due to the direct electron-withdrawing effect of the adamantane ring on the carboxyl group . The methoxy linker in this compound reduces this effect, likely resulting in a higher pKa (~5.2–5.5).
  • Lipophilicity : The methoxy and methylene linkers increase logP values compared to Adamantane-1-carboxylic acid. For example, 2-(Adamantan-1-yl)acetic acid (logP ~3.1) is more lipophilic than Adamantane-1-carboxylic acid (logP ~2.8) .
  • Thermal Stability: Adamantane derivatives generally exhibit high melting points (>200°C) due to their rigid structure. This compound likely shares this trait, though the linker may slightly lower its melting point compared to non-linked analogs.

Research Findings and Trends

  • Crystallography : Adamantane derivatives are frequently analyzed via X-ray crystallography. For instance, N-(2-Hydroxybenzyl)adamantan-1-aminium chloride was resolved using SHELX software, highlighting the structural precision achievable with these compounds .
  • Biological Activity: Derivatives with amino or amide groups (e.g., 2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide hydrochloride) show enhanced receptor-binding capabilities, suggesting that this compound could be modified for targeted drug delivery .

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